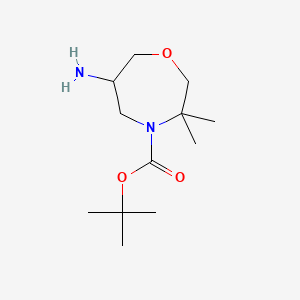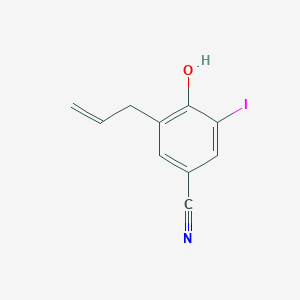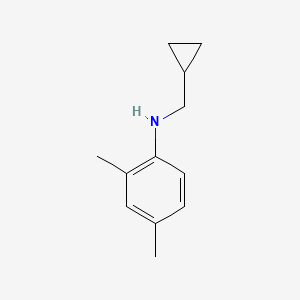
N-(cyclopropylmethyl)-2,4-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2,4-dimethylaniline: is an organic compound that belongs to the class of aniline derivatives. This compound features a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, with two methyl groups positioned at the 2 and 4 locations on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-2,4-dimethylaniline typically involves the alkylation of 2,4-dimethylaniline with cyclopropylmethyl halides. One common method includes the reaction of 2,4-dimethylaniline with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-(cyclopropylmethyl)-2,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: N-(cyclopropylmethyl)-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropylmethyl groups on biological activity. It may also serve as a building block for the synthesis of pharmaceuticals and agrochemicals.
Industry: The compound finds applications in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of N-(cyclopropylmethyl)-2,4-dimethylaniline involves its interaction with specific molecular targets. The cyclopropylmethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(cyclopropylmethyl)-2,4-dichloroaniline
- N-(cyclopropylmethyl)-2,4-dimethoxybenzylamine
- N-(cyclopropylmethyl)-2,4-dimethylbenzylamine
Comparison: N-(cyclopropylmethyl)-2,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and dimethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.
Propriétés
Numéro CAS |
356539-40-7 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
N-(cyclopropylmethyl)-2,4-dimethylaniline |
InChI |
InChI=1S/C12H17N/c1-9-3-6-12(10(2)7-9)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3 |
Clé InChI |
QFOKWNRLWSVMSZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NCC2CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
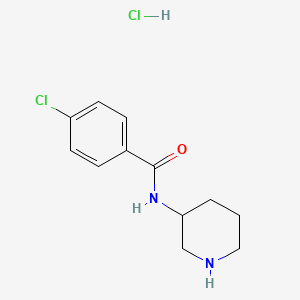
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
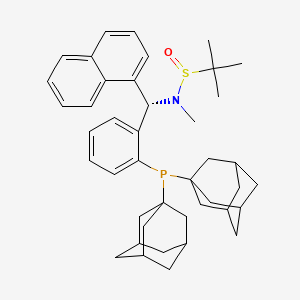
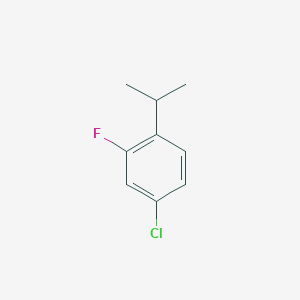
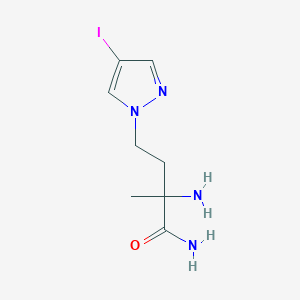
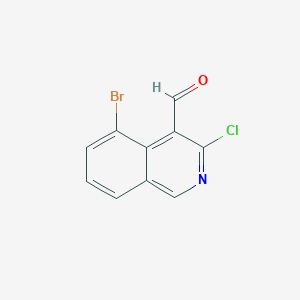
![2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)


![2-(oxan-4-yl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B13644577.png)
